Ethylene glycol distearate
Overview
Description
Synthesis Analysis
The synthesis of ethylene glycol distearate can be efficiently achieved through the esterification of ethylene glycol and stearic acid using a solid acid catalyst under microwave (MW) irradiation in a solvent-free system. This method dramatically reduces the reaction time compared to conventional heating, achieving high conversion rates of 97% of the acid in just 10 minutes. The process was optimized for various parameters such as reaction time, catalysts, catalyst loading, temperature, and MW power, highlighting the promise of heterogeneous catalysis combined with MW irradiation for industrial-scale applications (Hiware & Gaikar, 2020).
Molecular Structure Analysis
Ethylene glycol exhibits a versatile molecular structure, characterized by its dihedral angles allowing for various possible conformers. Studies using ab initio molecular dynamics simulations have shown that in the liquid state, ethylene glycol's molecular geometry is significantly influenced by intermolecular hydrogen bonding, preferring gauche and trans conformations of the central OCCO linkage. This preference contrasts with the gas phase, which favors the gauche conformation exclusively. The terminal CCOH moieties' conformation is also notably affected by intermolecular interactions, illustrating the molecule's complex structural behavior in different states (Jindal & Vasudevan, 2017).
Chemical Reactions and Properties
Ethylene glycol is a cornerstone for various chemical reactions and possesses unique properties that facilitate its widespread industrial applications. Its ability to undergo esterification, form hydrogen bonds, and participate in polymerization reactions makes it a valuable chemical intermediate. The synthesis of linear multifunctional poly(ethylene glycol) demonstrates its reactivity and potential for creating novel polymers with broad applications, from drug delivery systems to materials science (Liu, Thakur, & Wang, 2007).
Physical Properties Analysis
The physical properties of ethylene glycol, such as its density, viscosity, and phase behavior under pressure, are critical for its function in various applications. High-pressure Raman and infrared absorption spectroscopy studies reveal that ethylene glycol exhibits a mixture of trans and gauche conformations up to certain pressure points, beyond which a liquid-solid transition occurs, suggesting new hydrogen bonding networks and stabilization of the gauche conformation at high pressures. These findings provide insight into the compound's behavior under extreme conditions (Murli, Lu, Dong, & Song, 2012).
Chemical Properties Analysis
Ethylene glycol's chemical properties, including its reactivity towards esterification and ability to form stable polymers, underscore its versatility. The solvent-free esterification of stearic acid and ethylene glycol under microwave irradiation demonstrates the efficiency and environmental friendliness of synthesizing ethylene glycol distearate, avoiding solvent use and significantly shortening reaction times. This approach, optimized for various reaction parameters, showcases the potential for green chemistry in industrial applications of ethylene glycol derivatives (Hiware & Gaikar, 2020).
Scientific Research Applications
Microscopy and Cytochemistry : EGDS serves as an embedding medium for high-resolution light microscopy, providing high-quality thin sections for detailed imaging (Taleporos, 1974). Additionally, it aids in obtaining clearer images of biological structures, especially protein filament networks, when preparing embedment-free sections for transmission electron microscopy (Capco, Krochmalnic, & Penman, 1984).
Material Synthesis : It facilitates the synthesis of lamellar-mesostructured silica, which shows good thermal and mechanical stabilities, useful in creating in situ polymerized nanocomposites (Zhang, Jin, & Wang, 2008).
Phase Change Material : EGDS is effective as a novel phase change material for energy storage, with high energy storage capacity and suitable phase change temperature (Alkan, Kaya, & Sari, 2008).
Surfactants and Crystallization : In the context of surfactants, EGDS plays a role in crystallizing into platelets, resulting in a pearlescent effect in cold pearl blends (Bolzinger et al., 2007).
Drug Delivery : The application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives in drug delivery enhances bioavailability, reduces side effects, and targets specific cells, tissues, and organelles (Wang et al., 2012).
Chemistry and Toxicology : EGDS shows low toxicity levels in cosmetic formulations, with no evidence of mutagenicity, carcinogenicity, or reproductive and developmental toxicity (International Journal of Toxicology, 1999).
Safety And Hazards
Future Directions
Current studies in the synthesis of EGDS aim to replace homogenous acid catalysts by heterogeneous catalysts . There are many heterogeneous catalysts reported to synthesize industrially important esters . Heterogeneous catalysis, intensified with MW irradiation, makes the esterification process a more promising route for possible application at an industrial scale .
properties
IUPAC Name |
2-octadecanoyloxyethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVYTCTZKCSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-08-7 | |
Record name | Polyethylene glycol distearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9005-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6027260 | |
Record name | Octadecanoic acid, 1,2-ethanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |
Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol distearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethylene glycol distearate | |
CAS RN |
627-83-8 | |
Record name | Glycol distearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycol distearate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycol distearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 1,2-ethanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCOL DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13W7MDN21W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethylene glycol distearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 °C | |
Record name | Ethylene glycol distearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.